REACTION_CXSMILES
|
[NH2-:1].[Na+].[NH3:3].[CH3:4][N:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[H][H]>[Fe].O>[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[NH2:1][C:4]1[C:22]([CH:17]([CH2:16][CH2:15][CH2:14][CH3:13])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:27][CH:26]=[CH:25][N:3]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[N:23]=[C:24]([C:7]2[CH:15]=[CH:14][CH:13]=[C:9]([CH:10]([CH2:11][CH2:6][CH2:5][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=2)[CH:25]=[CH:26][CH:27]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
liquid
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CCCC)C1=NC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
152 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a two-liter, three-neck flask, equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
evaporating the ammonia
|
Type
|
TEMPERATURE
|
Details
|
A thermometer and reflux condenser
|
Type
|
ADDITION
|
Details
|
were added to the flask
|
Type
|
CUSTOM
|
Details
|
The oil layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.61 mol | |
AMOUNT: MASS | 125 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mol | |
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 2.7% |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=CC=CC(=N1)C1=NC(=CC=C1)C(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 35.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].[NH3:3].[CH3:4][N:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[H][H]>[Fe].O>[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[NH2:1][C:4]1[C:22]([CH:17]([CH2:16][CH2:15][CH2:14][CH3:13])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:27][CH:26]=[CH:25][N:3]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[N:23]=[C:24]([C:7]2[CH:15]=[CH:14][CH:13]=[C:9]([CH:10]([CH2:11][CH2:6][CH2:5][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=2)[CH:25]=[CH:26][CH:27]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
liquid
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CCCC)C1=NC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
152 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a two-liter, three-neck flask, equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
evaporating the ammonia
|
Type
|
TEMPERATURE
|
Details
|
A thermometer and reflux condenser
|
Type
|
ADDITION
|
Details
|
were added to the flask
|
Type
|
CUSTOM
|
Details
|
The oil layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.61 mol | |
AMOUNT: MASS | 125 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mol | |
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 2.7% |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=CC=CC(=N1)C1=NC(=CC=C1)C(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 35.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |